2-Fluoro-2-methylpropanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

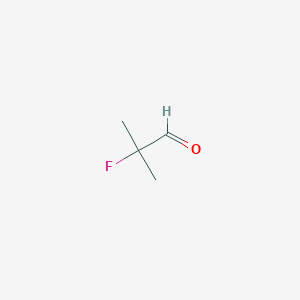

2-Fluoro-2-methylpropanal is a chemical compound with the CAS Number: 6521-35-3 . It has a molecular weight of 90.1 and a molecular formula of C4H7FO .

Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 7 hydrogen atoms, and 1 fluorine atom . The exact 3D structure can be viewed using specialized software .Wissenschaftliche Forschungsanwendungen

Fluorination and Chemical Synthesis

- 2-Methylpropane undergoes fluorination to form a mixture of polyfluoro(2-methylpropanes) and polyfluorobutanes, indicating the potential for 2-Fluoro-2-methylpropanal synthesis through this pathway (Burdon, Huckerby, & Stephens, 1977).

Isomerization and Reaction Studies

- Isomerization studies of butane to 2-methylpropane (isobutane) using fluorosulfuric acid with hydrogen fluoride as a co-acid, highlight the possibility of producing this compound derivatives in this process (Olah et al., 1991).

Radiosynthesis and PET Tracers

- This compound derivatives, such as 1-iodo-2-[11 C]methylpropane, have been synthesized and used in radiosynthesis reactions for PET (Positron Emission Tomography) tracer development (Rotteveel et al., 2017).

Spectroscopic Analysis

- High-resolution FTIR spectra analysis of 2-fluoro-2-methylpropane has been performed, providing insights into the vibrational structure and behavior of related compounds like this compound (Hollenstein, Quack, & Thöne, 1985).

Optically Active Derivatives

- Synthesis of optically active 2-fluoropropanoic acid and its analogs, including this compound derivatives, has been explored, emphasizing the potential for creating enantiomerically pure substances (Fritz-Langhals & Schu¨tz, 1993).

Battery Technology

- Derivatives of this compound, such as 1-Fluoropropane-2-one, have been studied for their effectiveness as SEI (Solid Electrolyte Interphase) forming additives in lithium-ion batteries, indicating its potential in battery technology (Krämer et al., 2012).

Gas Chromatography Analysis

- Gas chromatography analysis of C4 fluoride compounds in alkylation materials, including 2-fluoro-2-methylpropane, aids in identifying and quantifying these compounds in various chemical processes (Han & Yang, 2004).

Photolysis Studies

- Studies on the photolysis of nonafluoro-2-iodo-2-methylpropane and its reactions with fluoro-olefins contribute to understanding the behavior of this compound under similar conditions (Tedder, Walton, & Vertommen, 1979).

Conformational Analysis

- Ab Initio calculations on similar compounds like 1-fluoro-2-propanol and 2-fluoropropanol help in understanding the conformational behavior of this compound (Fernández et al., 1989).

Crystal Structure Analysis

- Crystal structure analysis of compounds related to 2-methylpropan-2-aminium, which can be structurally similar to this compound, provides insight into molecular interactions and properties (Yu, 2014).

Modified Side Chain Synthesis

- The synthesis of modified side chains of taxol, which includes fluorine analogs of this compound, demonstrates the compound's potential in pharmaceutical applications (Davis & Reddy, 1994).

Novel Synthetic Methods

- Development of novel synthetic methods involving this compound derivatives, as seen in the synthesis of methyl 2-fluoro-3-hydroxypropanoate, showcases the compound's versatility in organic synthesis (Fu et al., 2022).

Reaction Kinetics

- Studies on the kinetics of aromatic nucleophilic substitution reactions involving compounds like 2-methylpropan-2-ol aid in understanding the reactivity of this compound in similar reactions (Yangjeh & Gholami, 2003).

Molecular Structure and Rotational Analysis

- The study of rotational constants and molecular structure of 2-fluoropropane provides a basis for understanding the structural and rotational behavior of this compound (Guirgis, Nanaie, & Durig, 1990).

Conformational Equilibrium

- Research on the conformational equilibrium of methyl 2-fluoropropionate, related to this compound, helps in understanding the compound's conformational behavior (Tormena et al., 2004).

Biocatalytic Synthesis

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, a derivative of this compound, demonstrates the potential of biocatalysis in creating fluorinated organic compounds (Liu et al., 2022).

HIV-1 Transmission Prevention

- Gelation studies of 2-acrylamido-2-methylpropanesulfonic acid oligomers with fluoroalkylated segments, related to this compound, suggest their potential in HIV-1 transmission prevention (Sawada et al., 1998).

Radioligand Synthesis

- Synthesis of carbon-11 and fluorine-18 labeled 2beta-carbomethoxy-3beta-(4'-(3-furyl)phenyl)tropanes, which could include this compound derivatives, highlights its use in radioligand development for imaging studies (Stehouwer et al., 2005).

Atmospheric Chemistry

- Analytical studies of 2-hydroxy-2-methylpropanal, a compound structurally similar to this compound, contribute to understanding its role in atmospheric chemistry (Spaulding et al., 2002).

Eigenschaften

IUPAC Name |

2-fluoro-2-methylpropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c1-4(2,5)3-6/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXZRTVCHHTNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2485809.png)

![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2485813.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2485817.png)

![4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485822.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)

![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2485825.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)